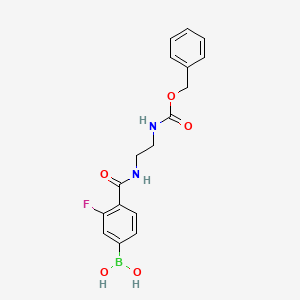
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a benzyloxycarbonyl-protected amine, and a fluorophenyl group. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the boronic acid group: The boronic acid group is introduced through a reaction with a suitable boronic acid derivative.
Coupling reactions: The protected amine and boronic acid intermediates are coupled with a fluorophenyl derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the benzyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: The free amine derivative.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also serve as a probe for investigating biological pathways involving boron-containing compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable boron-containing structures.
Mechanism of Action
The mechanism of action of (4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications.
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid: A related compound with a similar structure but lacking the fluorophenyl group.
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with a trifluoromethyl group instead of a fluorophenyl group.
Uniqueness
(4-((2-(((Benzyloxy)carbonyl)amino)ethyl)carbamoyl)-3-fluorophenyl)boronic acid is unique due to the presence of both the benzyloxycarbonyl-protected amine and the fluorophenyl group. This combination of functional groups provides distinct reactivity and binding properties, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C17H18BFN2O5 |
|---|---|
Molecular Weight |
360.1 g/mol |
IUPAC Name |
[3-fluoro-4-[2-(phenylmethoxycarbonylamino)ethylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H18BFN2O5/c19-15-10-13(18(24)25)6-7-14(15)16(22)20-8-9-21-17(23)26-11-12-4-2-1-3-5-12/h1-7,10,24-25H,8-9,11H2,(H,20,22)(H,21,23) |
InChI Key |
XKLMUVWNSGWLFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)OCC2=CC=CC=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















